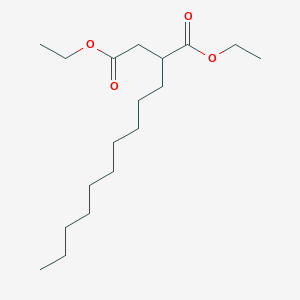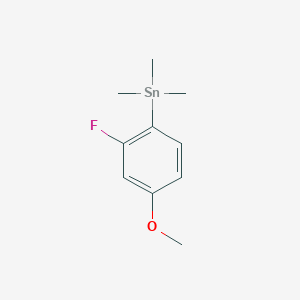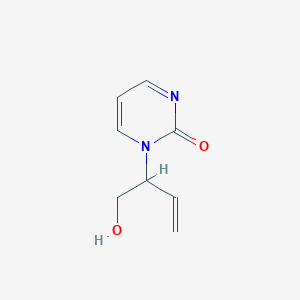
2,2'-Diazenediylbis(4-phenyl-1,3-thiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings connected by a diazene linkage. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) typically involves the reaction of 4-phenyl-1,3-thiazole with a diazene precursor under controlled conditions. One common method involves the use of phenacyl bromide derivatives and thiosemicarbazides in ethanol at reflux temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
科学的研究の応用
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to the induction of apoptosis in cancer cells . The thiazole rings can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is unique due to its diazene linkage connecting two thiazole rings, which imparts distinct chemical and biological properties. Unlike sulfathiazole, ritonavir, and abafungin, which have single thiazole rings, the diazene linkage in 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) allows for more complex interactions with molecular targets, potentially leading to enhanced biological activity .
特性
CAS番号 |
108237-13-4 |
|---|---|
分子式 |
C18H12N4S2 |
分子量 |
348.4 g/mol |
IUPAC名 |
bis(4-phenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C18H12N4S2/c1-3-7-13(8-4-1)15-11-23-17(19-15)21-22-18-20-16(12-24-18)14-9-5-2-6-10-14/h1-12H |
InChIキー |
VVLBKPHUDLXLGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


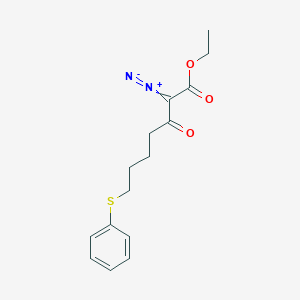
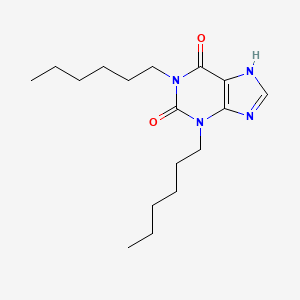
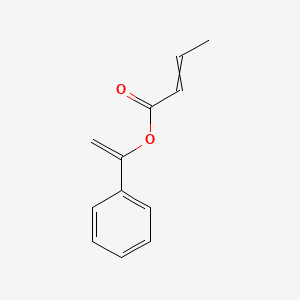
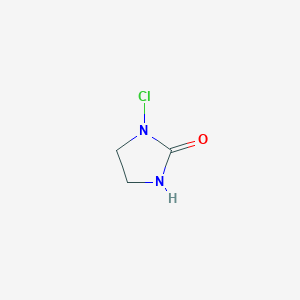
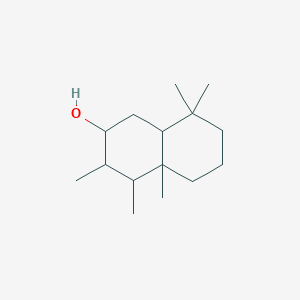
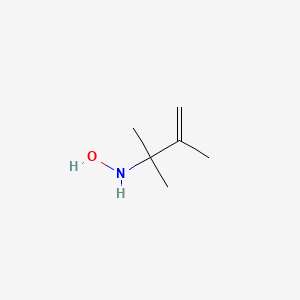
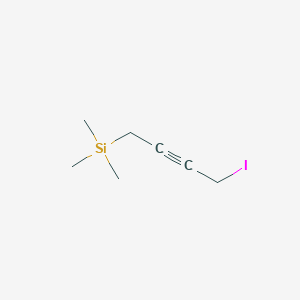
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
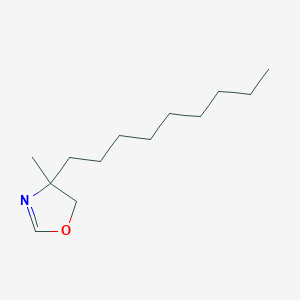
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
